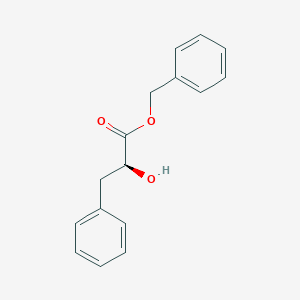

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

概要

説明

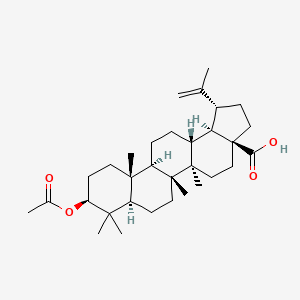

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate is a chiral compound that is of interest in various chemical syntheses and biological studies. It is related to several compounds that have been synthesized and studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, (S)-2-Benzyl-3-chloropropionic acid, a compound with structural similarities to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, was synthesized from (Z)-2-(chloromethyl)-3-phenylprop-2-enoic acid by asymmetric hydrogenation using a ruthenium complex, followed by acetylthiolation to yield a subunit of an enkephalinase inhibitor . Additionally, the Reformatsky reaction has been employed to synthesize related compounds, such as methyl 3-hydroxy-2-methyl-3-phenylpropionates, which are structurally similar to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate . Another study presented a synthetic route for racemic 2-hydroxymethyl-3-phenylpropionic acid, which shares the phenylpropionic acid moiety with benzyl (S)-(-)-2-hydroxy-3-phenylpropionate .

Molecular Structure Analysis

The molecular structure of compounds related to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate has been analyzed in various studies. For example, the molecular structure of methyl 2-benzyl-2-cyano-3-phenylpropionate, which is similar to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, was found to form hydrogen-bonded sheets due to a combination of C-H...O and C-H...pi(arene) hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate has been investigated. For instance, the metabolism of benzoic acid in horses produced 3-hydroxy-3-phenylpropionic acid, which is structurally related and suggests that similar compounds may undergo metabolic transformations involving the addition of carbon fragments to benzoyl CoA . Another study on the biosynthesis of benzoic acid and salicylic acid identified 3-hydroxy-3-phenylpropanoic acid as an intermediate, indicating that related compounds may be involved in biosynthetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 2-hydroxypropionate, a fragrance ingredient structurally related to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, have been reviewed. This compound is part of the Aryl Alkyl Alcohol Simple Acid Esters group, and its toxicology and dermatology profiles have been summarized, including physical properties and acute toxicity data . Additionally, the regioselective synthesis of 3-phenylpropionic acid and derivatives by catalytic carbonylation of benzylic substrates has been reported, which may provide insights into the reactivity and properties of benzyl (S)-(-)-2-hydroxy-3-phenylpropionate .

科学的研究の応用

Metabolic Pathways and Bacterial Utilization

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, as a derivative of phenylpropionic acid, finds relevance in studies on bacterial metabolism and utilization of aromatic acids. Escherichia coli strains have been shown to utilize aromatic acids like 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids, metabolizing them into products such as succinate, pyruvate, and acetaldehyde (Burlingame & Chapman, 1983). These findings illustrate the bacterial capacity to break down complex organic compounds, including those related to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate.

Synthesis and Chemical Transformations

The compound's significance extends to the field of organic chemistry, particularly in stereospecific synthesis. Research has detailed the synthesis of (R)-2-hydroxy-2-phenylpropionic acid and its isomers, which are structurally related to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (Inch, Ley & Rich, 1968). Such studies contribute to understanding the intricacies of asymmetric synthesis and the manipulation of molecular structures for specific applications.

Microbial and Enzymatic Reactions

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate's relevance is also seen in the study of microbial hydroxylation processes. Research on the hydroxylation of 2-phenylpropionic acid, a related compound, by various microorganisms like Streptomyces rimosus, offers insights into enzymatic reactions and microbial biotransformation capabilities (Kuge, Mochida & Uwajima, 1991). These studies contribute to a broader understanding of how microorganisms can modify and interact with complex organic molecules.

Agricultural and Environmental Implications

The compound and its derivatives have implications in agriculture and environmental science. Studies on the inhibition of plant pathogens like Phytophthora parasitica by aromatic acids, which include phenylpropionic acid derivatives, suggest potential applications in plant disease management and environmental protection (Snook, Csinos & Chortyk, 1992).

Nutritional and Digestive Studies

Research into the metabolism of hydroxycinnamic acids in the digestive tracts of livestock and humans highlights the relevance of benzyl (S)-(-)-2-hydroxy-3-phenylpropionate and its derivatives in nutrition and digestive processes (Chesson et al., 1999). Understanding these metabolic pathways is crucial for advancing knowledge in human and animal nutrition, as well as in developing dietary strategies and supplements.

作用機序

Target of Action

Similar compounds such as benzylpenicillin are known to target gram-positive cocci, particularly streptococcal infections .

Mode of Action

It’s worth noting that related compounds like benzylpenicillin act by inhibiting the biosynthesis of cell-wall mucopeptide .

Biochemical Pathways

Related compounds such as phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Pharmacokinetics

For benzylpenicillin, a related compound, it is known that it has a bioavailability of 30% when taken orally, is 60% protein-bound, metabolized in the liver, and has an elimination half-life of 30 minutes .

Result of Action

Related compounds like benzylpenicillin are known to treat infections caused by susceptible bacteria .

Action Environment

Environmental Protection Agency (EPA) has expressed concerns about the toxicity and pervasive human and environmental exposure to related compounds like phthalates .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

benzyl (2S)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFULYMQQCZRWQB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438979 | |

| Record name | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |

CAS RN |

7622-21-1 | |

| Record name | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)